molecular formula C20H25N3O B12286329 4-Anilino-1-benzyl-3-methylpiperidine-4-carboxamide

4-Anilino-1-benzyl-3-methylpiperidine-4-carboxamide

Cat. No.: B12286329
M. Wt: 323.4 g/mol
InChI Key: KXNPSRBTJUOSCP-UHFFFAOYSA-N
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Description

4-Anilino-1-benzyl-3-methylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the piperidine class of chemicals This compound is characterized by the presence of an aniline group, a benzyl group, and a piperidine ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-1-benzyl-3-methylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the Aniline Group: The aniline group can be attached through a nucleophilic aromatic substitution reaction using aniline.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-1-benzyl-3-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aniline in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Anilino-1-benzyl-3-methylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of pain management and neuropharmacology.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Anilino-1-benzyl-3-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Anilino-1-benzylpiperidine: Similar structure but lacks the carboxamide group.

    1-Benzyl-4-anilinopiperidine: Similar structure but lacks the methyl group on the piperidine ring.

    4-Anilino-1-benzyl-3-methylpiperidine: Similar structure but lacks the carboxamide group.

Uniqueness

4-Anilino-1-benzyl-3-methylpiperidine-4-carboxamide is unique due to the presence of both the carboxamide and methyl groups on the piperidine ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide

InChI

InChI=1S/C20H25N3O/c1-16-14-23(15-17-8-4-2-5-9-17)13-12-20(16,19(21)24)22-18-10-6-3-7-11-18/h2-11,16,22H,12-15H2,1H3,(H2,21,24)

InChI Key

KXNPSRBTJUOSCP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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